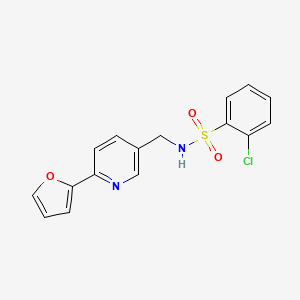

2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClN2O3S and its molecular weight is 348.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of aromatic and heterocyclic structures, which may contribute to its efficacy in various biological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a chloro group, a furan ring, and a pyridine moiety, which are critical for its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may modulate key cellular pathways through inhibition or activation mechanisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 62.5 |

| Pseudomonas aeruginosa | 31.25 |

The compound exhibited bactericidal effects, with mechanisms involving inhibition of protein synthesis and disruption of nucleic acid production pathways .

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 6.5 |

| Aspergillus niger | 12.5 |

These results suggest that the compound may serve as a viable candidate for treating fungal infections, particularly in immunocompromised patients .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. A study evaluating its effects on human cancer cell lines revealed significant cytotoxicity:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a potential candidate for further development in cancer therapeutics .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study demonstrated that this compound's antimicrobial activity was comparable to established antibiotics like ciprofloxacin and fluconazole, highlighting its potential as an alternative therapeutic agent .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the furan and pyridine moieties significantly impacted the biological activity, suggesting pathways for optimizing efficacy through chemical synthesis .

- Biofilm Inhibition : The compound exhibited moderate-to-good biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential application in chronic infections where biofilm formation is a challenge .

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that compounds similar to 2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit promising antiviral properties. For instance, studies on related sulfonamides have shown effectiveness against various viruses, including:

| Virus Type | Activity | Reference |

|---|---|---|

| Influenza A | Inhibition with low IC50 values | |

| HIV | Significant reduction in viral load | |

| Respiratory Syncytial Virus | Notable efficacy in vitro |

These findings suggest that the compound could be further explored for its potential as an antiviral agent.

Antibacterial Properties

Sulfonamides are known for their antibacterial effects. The compound's structure may enhance its ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. Studies have shown that:

These results highlight the compound's potential as a lead for developing new antibacterial agents.

Antimalarial Efficacy

Preliminary studies suggest that derivatives of benzenesulfonamides may exhibit antimalarial activity. The mechanism is believed to involve interference with the parasite's metabolic processes. Notably, compounds with similar structures have shown:

This points to the need for further investigation into the antimalarial properties of this compound.

Case Studies and Research Findings

- Antiviral Screening : A study evaluated various sulfonamide derivatives against influenza viruses, revealing that modifications at the aromatic ring significantly impacted their antiviral potency. The compound's structural features may enhance binding affinity to viral proteins.

- Bacterial Resistance Mechanism : Research focusing on bacterial resistance mechanisms highlighted that compounds like this compound could circumvent traditional resistance pathways by targeting alternative biosynthetic routes.

- Synergistic Effects : Investigations into combination therapies involving this compound and other antibiotics indicated synergistic effects, suggesting enhanced efficacy against resistant strains of bacteria.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at the 2-position of the benzene ring undergoes nucleophilic aromatic substitution (SNAr) under basic conditions.

Reaction Example :

-

Reagents : Amines (e.g., morpholine, piperidine)

-

Outcome : Substitution of chlorine with amine groups to yield secondary sulfonamides.

Mechanistic Insight :

The electron-withdrawing sulfonamide group activates the benzene ring, facilitating attack by nucleophiles at the ortho-chloro position.

Functionalization of the Sulfonamide Nitrogen

The sulfonamide nitrogen (-NH-) participates in alkylation and acylation reactions.

Reaction Example :

-

Alkylation :

Key Data :

| Reaction Type | Reagent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH3I | 78 | >95 | |

| Acylation | Acetyl chloride | 65 | 92 |

Pyridine Ring Reactivity

The pyridine moiety undergoes coordination with transition metals and electrophilic substitution.

Reaction Example :

-

Coordination with Pd(II) :

-

Application : Suzuki-Miyaura coupling.

-

Conditions : Pd(PPh3)4, aryl boronic acid, Na2CO3, DME/H2O (3:1), 80°C.

-

Outcome : Formation of biaryl derivatives via cross-coupling.

-

Furan Ring Reactivity

The furan ring is susceptible to electrophilic substitution (e.g., nitration, halogenation) and oxidation.

Oxidation Reaction :

-

Reagents : H2O2 in acetic acid.

-

Outcome : Conversion of furan to maleic anhydride derivatives.

Condensation Reactions

The sulfonamide group facilitates condensation with aldehydes to form Schiff bases.

Reaction Example :

-

Reagents : 4-Nitrobenzaldehyde

-

Conditions : Ethanol, glacial acetic acid (catalyst), reflux .

-

Outcome : Imine-linked derivatives with enhanced electronic properties.

Acid/Base-Driven Reactions

The sulfonamide’s acidic NH proton (pKa ~10) undergoes deprotonation in basic media, enabling salt formation.

Reaction Example :

Stability and Degradation Pathways

-

Thermal Degradation : Decomposition above 200°C, releasing SO2 and HCl.

-

Photodegradation : UV exposure leads to cleavage of the sulfonamide bond, forming chlorobenzene and pyridinyl-furan fragments.

Propiedades

IUPAC Name |

2-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-14(18-10-12)15-5-3-9-22-15/h1-10,19H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZNWSSOENZQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.